molecular formula C8H10O4 B14264340 6-Acetyl-2,2-dimethyl-2H,4H-1,3-dioxin-4-one CAS No. 130473-32-4

6-Acetyl-2,2-dimethyl-2H,4H-1,3-dioxin-4-one

Cat. No.: B14264340
CAS No.: 130473-32-4
M. Wt: 170.16 g/mol
InChI Key: AEDNJAZCQCXWHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Acetyl-2,2-dimethyl-2H,4H-1,3-dioxin-4-one is a chemical compound known for its unique structure and properties. It is a diketene-acetone adduct and serves as a building block in organic synthesis. This compound is used in various scientific research applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Acetyl-2,2-dimethyl-2H,4H-1,3-dioxin-4-one can be synthesized through the reaction of diketene with acetone. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the formation of the desired product. One common method involves the use of concentrated sulfuric acid as a catalyst, with the reaction carried out at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-2,2-dimethyl-2H,4H-1,3-dioxin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as halogens or alkyl groups.

The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts .

Major Products

The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

6-Acetyl-2,2-dimethyl-2H,4H-1,3-dioxin-4-one is used in a wide range of scientific research applications, including:

    Chemistry: As a building block in organic synthesis and as a precursor to β-dicarbonyl compounds.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: In the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Acetyl-2,2-dimethyl-2H,4H-1,3-dioxin-4-one involves its reactivity with various chemical reagents. The compound’s structure allows it to participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

    2,2,6-Trimethyl-4H-1,3-dioxin-4-one: A similar compound used as a building block in organic synthesis.

    2,6-Dimethyl-4H-pyran-4-one: Another related compound with similar reactivity and applications.

Uniqueness

6-Acetyl-2,2-dimethyl-2H,4H-1,3-dioxin-4-one is unique due to its specific structure and reactivity, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications .

Properties

CAS No.

130473-32-4

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

6-acetyl-2,2-dimethyl-1,3-dioxin-4-one

InChI

InChI=1S/C8H10O4/c1-5(9)6-4-7(10)12-8(2,3)11-6/h4H,1-3H3

InChI Key

AEDNJAZCQCXWHR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=O)OC(O1)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.